2-{[(Cyclohexylamino)carbonyl]amino}-3-methylbutanoic acid
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Overview
Description
2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid is an organic compound with the molecular formula C11H20N2O3 It is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid typically involves the reaction of cyclohexyl isocyanate with an appropriate amino acid derivative. One common method involves the use of glycine as a starting material, which undergoes a reaction with cyclohexyl isocyanate under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with proteins and other biomolecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. It may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(cyclohexylcarbamoyl)amino]acetic acid: Similar structure but with an acetic acid backbone.
Cyclohexanecarboxylic acid: Contains a cyclohexyl group but lacks the carbamoyl and amino functionalities
Uniqueness
2-[(cyclohexylcarbamoyl)amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1396967-38-6 |
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Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17) |
InChI Key |
LYSPLFOJTNNDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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